molecular formula C31H49N7O9 B12580401 L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine CAS No. 646027-02-3

L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine

Cat. No.: B12580401
CAS No.: 646027-02-3
M. Wt: 663.8 g/mol
InChI Key: VGYXJPZEUYNGGB-NHKCCNDQSA-N
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Description

L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine is a peptide compound composed of the amino acids leucine, glycine, glutamine, alanine, and tyrosine. This compound is an intermediate in the synthesis of semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. This requires precise control of reaction conditions to ensure high purity and yield. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices.

Chemical Reactions Analysis

Types of Reactions

L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine involves its role as an intermediate in the synthesis of semaglutide. Semaglutide mimics the action of GLP-1, a hormone that stimulates insulin secretion and inhibits glucagon release, thereby lowering blood glucose levels. The peptide interacts with the GLP-1 receptor, activating intracellular signaling pathways that enhance insulin secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine is unique due to its specific sequence and role as an intermediate in semaglutide synthesis. Unlike other peptides, it is tailored for the production of a specific therapeutic agent, highlighting its importance in medicinal chemistry .

Properties

CAS No.

646027-02-3

Molecular Formula

C31H49N7O9

Molecular Weight

663.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C31H49N7O9/c1-16(2)12-21(32)28(43)34-15-26(41)36-22(10-11-25(33)40)29(44)35-18(5)27(42)37-23(13-17(3)4)30(45)38-24(31(46)47)14-19-6-8-20(39)9-7-19/h6-9,16-18,21-24,39H,10-15,32H2,1-5H3,(H2,33,40)(H,34,43)(H,35,44)(H,36,41)(H,37,42)(H,38,45)(H,46,47)/t18-,21-,22-,23-,24-/m0/s1

InChI Key

VGYXJPZEUYNGGB-NHKCCNDQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Origin of Product

United States

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